Cas no 1270464-01-1 (2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol)

2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol
- 1270464-01-1
- AKOS006369171
- EN300-1847400
-
- インチ: 1S/C10H14FNO/c1-7-8(10(2,12)6-13)4-3-5-9(7)11/h3-5,13H,6,12H2,1-2H3
- InChIKey: XSKLLHTVDRTBCO-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C)C(C)(CO)N
計算された属性
- 精确分子量: 183.105942232g/mol
- 同位素质量: 183.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 46.2Ų
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847400-5.0g |
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |
1270464-01-1 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1847400-0.05g |
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |
1270464-01-1 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1847400-1.0g |
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |
1270464-01-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1847400-0.5g |
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |
1270464-01-1 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1847400-0.25g |
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |
1270464-01-1 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1847400-10.0g |
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |
1270464-01-1 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1847400-0.1g |
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |
1270464-01-1 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1847400-10g |
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |
1270464-01-1 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1847400-5g |
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |
1270464-01-1 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1847400-2.5g |
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol |
1270464-01-1 | 2.5g |
$1791.0 | 2023-09-19 |
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol 関連文献
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2-amino-2-(3-fluoro-2-methylphenyl)propan-1-olに関する追加情報
Comprehensive Overview of 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol (CAS No. 1270464-01-1): Properties, Applications, and Research Insights
The compound 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol (CAS No. 1270464-01-1) is a fluorinated aromatic amino alcohol with significant potential in pharmaceutical and chemical research. Its unique structural features, including a fluoro-substituted phenyl ring and a propanolamine backbone, make it a valuable intermediate for drug discovery and material science. This article delves into its molecular characteristics, synthetic routes, and emerging applications, while addressing frequently searched questions such as "What is the role of fluorine in drug design?" and "How are amino alcohols used in medicinal chemistry?".
From a molecular perspective, 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol exhibits a chiral center at the carbon bearing the amino group, which is critical for its stereoselective interactions in biological systems. The 3-fluoro-2-methylphenyl moiety enhances lipophilicity and metabolic stability—a trending topic in modern drug development, as researchers explore "fluorine's impact on bioavailability". Computational studies suggest this compound could serve as a precursor for GPCR-targeting ligands, aligning with current interests in "next-generation neurotransmitter analogs".
Industrially, this compound's synthesis often involves asymmetric hydrogenation or reductive amination of corresponding ketones—processes frequently queried in "green chemistry optimization" discussions. Analytical techniques like HPLC chiral separation and 19F-NMR spectroscopy are essential for quality control, reflecting the growing demand for "advanced purity assessment methods" in fine chemicals. Recent patents highlight derivatives of 1270464-01-1 as potential COX-2 inhibitors, connecting to popular searches about "non-opioid pain management alternatives".
Environmental and safety profiles of 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol comply with standard laboratory handling protocols, though proper PPE requirements remain crucial—a subject often explored in "lab safety best practices" queries. Its stability under various pH conditions makes it suitable for "formulation compatibility studies", another hot topic in pharmaceutical forums. Researchers particularly value its hydrogen bonding capacity, which contributes to crystal engineering applications relevant to "molecular solid-state design" investigations.
Emerging studies suggest potential utility in PET radiotracer development (due to the fluorine-18 isotopologue possibility), answering frequent questions about "diagnostic imaging probes". The compound's logP value (~1.8) positions it favorably within Lipinski's rule of five parameters—a recurring theme in "oral drug candidate selection" discussions. As the scientific community increasingly focuses on "structure-activity relationship (SAR) optimization", derivatives of 1270464-01-1 continue to attract attention for CNS drug discovery programs.
In material science applications, the amino alcohol functionality enables participation in epoxy resin formulations—addressing searches about "high-performance polymer modifiers". Thermal analysis data (TGA/DSC) indicate stability up to 200°C, relevant for "thermal processing parameters" inquiries. The compound's electronic distribution pattern, calculated through DFT methods, provides insights for "organic semiconductor research"—a rapidly growing field.
Future research directions may explore its metal complexation behavior (noted in "catalytic system design" literature) or bioconjugation potential for "targeted drug delivery systems". With proper documentation of its spectral fingerprints (IR, MS, NMR), this compound serves as an excellent reference standard—addressing the common need for "analytical method validation" materials. As regulatory agencies emphasize "ICH Q3D elemental impurity guidelines", the controlled synthesis of 2-amino-2-(3-fluoro-2-methylphenyl)propan-1-ol gains additional importance for GMP applications.
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